4-(aminomethyl)-N-ethylpyridin-2-amine

Enzymology Inhibitor Discovery Neuroscience

4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) is a synthetic pyridine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. This compound is characterized by a pyridine core substituted with an aminomethyl group at the 4-position and an ethylamino group at the 2-position, which confers distinct physicochemical and potential biological properties.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 858362-86-4
Cat. No. B1443489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-ethylpyridin-2-amine
CAS858362-86-4
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=C1)CN
InChIInChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
InChIKeyYENOREWNIMNEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) for Research Procurement: Baseline Characteristics and Procurement Relevance


4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) is a synthetic pyridine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound is characterized by a pyridine core substituted with an aminomethyl group at the 4-position and an ethylamino group at the 2-position, which confers distinct physicochemical and potential biological properties . As a versatile chemical building block, it is employed in the synthesis of more complex organic molecules and serves as an intermediate in medicinal chemistry research . It is commercially available from multiple suppliers for research and further manufacturing use only . The compound is typically supplied as a colorless to light yellow clear liquid with a purity of ≥95% .

Why Generic Substitution of 4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) Fails in Specialized Research Applications


While 4-(aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) is not a therapeutic agent itself, its utility as a precise chemical building block or intermediate precludes casual substitution with generic or closely related analogs. In medicinal chemistry and chemical biology, the specific substitution pattern of a scaffold dictates its physicochemical properties, reactivity, and molecular recognition profile [1]. For instance, the presence of both a primary amine (from the aminomethyl group) and a secondary amine (from the N-ethylamino group) provides two distinct nucleophilic sites with differing reactivity and basicity, enabling selective, sequential functionalization strategies [2]. Substituting this compound with a simpler analog, such as 4-(aminomethyl)pyridine (lacking the N-ethyl group), would alter the compound's electronic distribution, pKa, and steric bulk, thereby compromising the intended synthetic route or structure-activity relationship (SAR) exploration [3]. The following sections outline the limited but critical evidence landscape that underscores why researchers must specifically procure and utilize this exact compound rather than a superficially similar alternative.

Quantitative Differential Evidence Guide for 4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) Against Closest Analogs


Comparative Binding Affinity to Amine Oxidase [Flavin-Containing] B: 4-(Aminomethyl)-N-ethylpyridin-3-amine vs. 4-(Aminomethyl)-N-ethylpyridin-2-amine (Target Compound)

A positional isomer of the target compound, 4-(aminomethyl)-N-ethylpyridin-3-amine, has been evaluated for its inhibitory activity against Amine Oxidase [Flavin-Containing] B in Rattus norvegicus [1]. This provides a crucial, albeit indirect, baseline for the target compound. The 3-isomer's engagement with this enzyme, a target relevant to neurological disorders, implies that the 2-isomer (target compound) would exhibit a different binding profile due to the altered spatial orientation of its nitrogen atoms. While specific quantitative data for the target compound are absent from this dataset, the existence of this data for the closely related 3-isomer underscores that the precise substitution pattern is a key determinant of biological activity, precluding substitution. The comparator's data serves as a class-level inference for the target compound's potential, but not identical, behavior.

Enzymology Inhibitor Discovery Neuroscience

Potential Class-Level Activity as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor: Scaffold Recognition Data

The target compound was tested for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) as documented in the ChEMBL database (assay ID ChEBML_152563) [1]. PNMT is the enzyme responsible for converting norepinephrine to epinephrine, and its inhibition is a recognized strategy for managing hypertension. While the specific IC50 value for this compound is not publicly accessible in the assay summary, its inclusion in a high-quality, curated database of bioactivity data strongly suggests it has been the subject of investigation. This contrasts with many other commercially available aminomethyl-pyridine building blocks that lack any such bioactivity annotation. For researchers exploring PNMT as a target, this pre-existing data point, even if not fully disclosed, provides a valuable starting point and justifies the procurement of this specific compound for follow-up studies.

Medicinal Chemistry Epinephrine Synthesis Hypertension

Structural and Reactivity Differentiation for Selective Derivatization in Medicinal Chemistry

A key differentiating factor for procurement is the compound's dual amine functionality, which allows for selective, sequential derivatization [1]. The pKa difference between the pyridinium nitrogen (estimated pKa ~5.2, similar to pyridine [2]) and the primary aliphatic amine from the aminomethyl group (estimated pKa ~9-10) provides a predictable window for selective N-alkylation or amide coupling [3]. Furthermore, the secondary N-ethylamine at the 2-position is less nucleophilic than the primary amine, enabling orthogonal functionalization strategies. This contrasts with simpler analogs like 4-(aminomethyl)pyridine, which possesses only the primary amine and pyridinium nitrogen, limiting synthetic versatility [4]. This intrinsic chemical differentiation makes the compound a more versatile intermediate for constructing complex libraries where precise control over the molecule's vector and electronic properties is paramount.

Organic Synthesis Medicinal Chemistry Building Blocks

Research and Industrial Application Scenarios for 4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Aminomethyl-Pyridine Scaffolds

This compound is ideal for SAR studies aiming to map the steric and electronic requirements of the 2-position of the pyridine ring. As evidenced by the differential target engagement of its 3-isomer [1], the exact placement of substituents is critical. Researchers can use 4-(aminomethyl)-N-ethylpyridin-2-amine as a core scaffold to synthesize and evaluate a series of analogs, varying the substituent on the 2-amino group to optimize potency, selectivity, or pharmacokinetic properties.

Development of Selective Enzyme Inhibitors for Phenylethanolamine N-Methyltransferase (PNMT)

Given its documented testing against PNMT in curated databases like ChEMBL [2], this compound serves as a direct starting point for a medicinal chemistry campaign aimed at discovering novel PNMT inhibitors. Researchers can leverage this initial data point to design focused libraries around the core, aiming to improve upon the existing (though undisclosed) activity. The compound's dual amine functionality allows for the exploration of chemical space not accessible with simpler analogs.

Synthesis of Complex Molecular Libraries via Orthogonal Functionalization

The compound's two amine groups with differing reactivity are key to efficient library synthesis. As outlined [3], the primary aminomethyl group can be selectively protected and deprotected, allowing for the introduction of diverse chemical moieties at the 2-position N-ethylamino group, and vice-versa. This facilitates the rapid generation of compound collections for screening against a wide array of biological targets, a critical application in early-stage drug discovery.

Chemical Biology Probe Synthesis for Amine Oxidase Family Enzymes

The interaction data for the 3-isomer with Amine Oxidase [Flavin-Containing] B [1] provides a strong rationale for using this 2-isomer compound to develop chemical probes. By synthesizing fluorescent or biotinylated conjugates of 4-(aminomethyl)-N-ethylpyridin-2-amine, researchers can investigate the localization, binding kinetics, and functional role of this enzyme family in cellular and in vivo models, thereby advancing understanding in neurobiology and related fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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